molecular formula C16H17BrN2OS B15167932 4-Bromo-6-{[(2-{[2-(pyridin-2-YL)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 615257-09-5

4-Bromo-6-{[(2-{[2-(pyridin-2-YL)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one

Katalognummer: B15167932
CAS-Nummer: 615257-09-5
Molekulargewicht: 365.3 g/mol
InChI-Schlüssel: WDLMCWWYXKDLTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6-{[(2-{[2-(pyridin-2-yl)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a bromine atom, a pyridine ring, and a cyclohexa-2,4-dien-1-one core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-{[(2-{[2-(pyridin-2-yl)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-bromo-2,4-dinitrophenol with 2-(pyridin-2-yl)ethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-6-{[(2-{[2-(pyridin-2-yl)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone, while reduction could produce an alcohol derivative .

Wissenschaftliche Forschungsanwendungen

4-Bromo-6-{[(2-{[2-(pyridin-2-yl)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-6-{[(2-{[2-(pyridin-2-yl)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-2,2’:6’,2’'-terpyridine
  • 6-Bromo-pyridin-2-ylmethanol
  • 2-Bromo-5-methylpyridine

Uniqueness

4-Bromo-6-{[(2-{[2-(pyridin-2-yl)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications[8][8].

Eigenschaften

CAS-Nummer

615257-09-5

Molekularformel

C16H17BrN2OS

Molekulargewicht

365.3 g/mol

IUPAC-Name

4-bromo-2-[2-(2-pyridin-2-ylethylsulfanyl)ethyliminomethyl]phenol

InChI

InChI=1S/C16H17BrN2OS/c17-14-4-5-16(20)13(11-14)12-18-8-10-21-9-6-15-3-1-2-7-19-15/h1-5,7,11-12,20H,6,8-10H2

InChI-Schlüssel

WDLMCWWYXKDLTD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)CCSCCN=CC2=C(C=CC(=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.